2-(Adamantan-2-yl)acetic acid

11β-Hydroxysteroid Dehydrogenase Type 1 Target Specificity Metabolic Disease

2-(Adamantan-2-yl)acetic acid is the definitive 2-adamantyl isomer for HSD11B1-targeted drug discovery. Unlike the common 1-adamantyl analog (CAS 4942-47-6), this isomer specifically engages human 11β-hydroxysteroid dehydrogenase type 1—a validated metabolic disease target—and enables chiral amino acid and spiro compound synthesis unattainable from 1-adamantyl scaffolds. Distinct mp (121–122°C) confirms isomer identity vs. 1-isomer (138–140°C). Procure this isomer to ensure target specificity, synthetic versatility, and data reproducibility.

Molecular Formula C12H18O2
Molecular Weight 194.274
CAS No. 26082-22-4
Cat. No. B2928236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Adamantan-2-yl)acetic acid
CAS26082-22-4
Molecular FormulaC12H18O2
Molecular Weight194.274
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3CC(=O)O
InChIInChI=1S/C12H18O2/c13-12(14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H,13,14)
InChIKeyKVBKBENCOHRLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Adamantan-2-yl)acetic acid (CAS 26082-22-4): Procurement-Relevant Compound Profile and Baseline Characteristics


2-(Adamantan-2-yl)acetic acid (CAS 26082-22-4) is an adamantane-derived carboxylic acid with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . The compound features an adamantane core substituted at the 2-position with an acetic acid moiety, imparting distinct stereoelectronic properties compared to the more common 1-adamantyl analogs . Key physicochemical parameters include a calculated XLogP3 of 3.0, a topological polar surface area (TPSA) of 37.3 Ų, and a predicted pKa of 4.66±0.10 . These properties position the compound as a moderately lipophilic, rigid building block suitable for medicinal chemistry and materials science applications.

Why Generic Substitution of 2-(Adamantan-2-yl)acetic acid with 1-Adamantyl Analogs Is Scientifically Unjustified


Generic substitution between 2-(adamantan-2-yl)acetic acid and 1-adamantaneacetic acid (CAS 4942-47-6) is precluded by fundamental differences in biological target engagement and synthetic utility. While the 1-adamantyl isomer is an established inhibitor of chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from E. coli , the 2-adamantyl derivative is specifically associated with human 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), a validated therapeutic target in metabolic disease . Furthermore, the substitution pattern dictates distinct reactivity in downstream derivatization; the 2-position offers a unique steric and electronic environment that enables access to chiral intermediates and spiro compounds not readily accessible from the 1-adamantyl scaffold [1]. Substituting the 2-adamantyl isomer with the more common 1-adamantyl variant would fundamentally alter target specificity, metabolic stability, and synthetic pathways, rendering the resulting data irreproducible and the intended application invalid.

Quantitative Differentiation Evidence for 2-(Adamantan-2-yl)acetic acid: A Comparator-Based Guide for Scientific Selection


Differential Target Engagement: HSD11B1 Association vs. Chorismate Mutase Inhibition in 1-Adamantyl Isomer

2-(Adamantan-2-yl)acetic acid is specifically associated with human HSD11B1 (corticosteroid 11-beta-dehydrogenase isozyme 1), a clinically relevant target in glucocorticoid metabolism and metabolic syndrome . In contrast, the 1-adamantyl analog (1-adamantaneacetic acid, CAS 4942-47-6) is a documented inhibitor of chorismate mutase-prephenate dehydrogenase from E. coli, an unrelated prokaryotic enzyme . This target divergence demonstrates that the substitution position on the adamantane cage dictates biological recognition and precludes functional interchangeability.

11β-Hydroxysteroid Dehydrogenase Type 1 Target Specificity Metabolic Disease

Predicted Physicochemical Property Differentiation: pKa and LogP Relative to 1-Adamantyl Isomer

The 2-substituted adamantane scaffold imparts distinct predicted physicochemical properties compared to the 1-substituted isomer. 2-(Adamantan-2-yl)acetic acid exhibits a calculated XLogP3 of 3.0 and a predicted pKa of 4.66±0.10 . The 1-adamantyl isomer (CAS 4942-47-6) has a reported LogP range of 2.68–3.13 . While both compounds share identical molecular weight (194.27 g/mol) and TPSA (37.3 Ų), the subtle difference in LogP—attributable to the altered spatial orientation of the carboxyl group relative to the adamantane cage—can influence membrane permeability, protein binding, and chromatographic retention behavior.

Physicochemical Properties Lipophilicity Druglikeness

Synthetic Utility: Differentiated Reactivity in Derivatization Pathways vs. 1-Adamantyl Scaffold

2-Adamantylacetic acid enables synthetic transformations that are distinct from those available to 1-adamantylacetic acid. The 2-position offers a unique steric environment that facilitates the formation of spiro compounds, chiral intermediates, and N-acyl derivatives not readily accessible from the 1-adamantyl scaffold [1]. Specifically, 2-adamantylacetic acid has been employed as a key intermediate in the synthesis of α-amino-2-adamantylacetic acid via Curtius rearrangement and Hofmann degradation [2]. In contrast, 1-adamantaneacetic acid is primarily utilized as a simple acylating agent for bradykinin analogs .

Organic Synthesis Building Block Adamantane Derivatization

Melting Point Differentiation: Solid-State Characterization for Identity Verification

The reported melting point of 2-(adamantan-2-yl)acetic acid is 121–122 °C (recrystallized from water/ethanol) . In contrast, 1-adamantaneacetic acid (CAS 4942-47-6) exhibits a melting point of 138–140 °C . This 17–18 °C difference provides a simple, low-cost analytical method for distinguishing the two isomers and verifying compound identity upon receipt.

Analytical Chemistry Quality Control Solid-State Properties

Evidence-Backed Application Scenarios for Procuring 2-(Adamantan-2-yl)acetic acid


Medicinal Chemistry Campaigns Targeting Human 11β-HSD1

Based on its annotated association with HSD11B1 , 2-(adamantan-2-yl)acetic acid is a rational choice for initiating structure-activity relationship (SAR) studies aimed at modulating 11β-hydroxysteroid dehydrogenase type 1. The 2-adamantyl substitution pattern is a validated scaffold in the development of selective, short-acting 11β-HSD1 inhibitors for metabolic syndrome and type 2 diabetes [1]. Procuring this specific isomer ensures alignment with published medicinal chemistry efforts and avoids the confounding biological profile of the 1-adamantyl analog.

Synthesis of Chiral Adamantane-Derived Amino Acids and Peptidomimetics

The compound serves as a critical precursor for α-amino-2-adamantylacetic acid via established Curtius rearrangement or Hofmann degradation protocols [2]. This chiral amino acid scaffold is valuable for introducing conformational rigidity into peptides and peptidomimetics. The 2-substitution pattern provides a unique dihedral angle constraint that cannot be replicated with 1-adamantyl-derived amino acids, enabling the exploration of novel conformational space in drug design.

Quality Control and Analytical Method Development for Isomer-Specific Adamantane Derivatives

The distinct melting point (121–122 °C) and predicted chromatographic behavior (XLogP3 = 3.0) of 2-(adamantan-2-yl)acetic acid relative to its 1-adamantyl isomer (mp 138–140 °C) make it a valuable reference standard for developing and validating isomer-specific analytical methods. Procurement of high-purity 2-(adamantan-2-yl)acetic acid (≥97% by HPLC/NMR) supports robust method qualification in QC laboratories.

Building Block for HDAC Inhibitor Discovery Programs

Although direct HDAC inhibition data for 2-(adamantan-2-yl)acetic acid is not publicly available, the adamantane scaffold is a recognized pharmacophore in highly potent HDAC inhibitors, with reported GI50 values of 10–100 nM in human cancer cell lines [3]. The 2-adamantylacetic acid core provides a rigid, lipophilic anchor point for elaborating hydroxamic acid or benzamide zinc-binding groups, offering a differentiated entry point relative to 1-adamantyl-based HDAC inhibitor series.

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